1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
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Overview
Description
1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is notable for its unique structural features, which include a cyclopropanecarbonyl group, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazole ring through a cyclization reaction. For instance, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton under mild conditions with wide group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide include other pyrazole derivatives and compounds with similar structural features, such as:
- 1-(3-氨丙基)-4-甲基哌嗪
- 1,4-双(3-氨基丙基)哌嗪
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C27H28F3N5O2 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C27H28F3N5O2/c1-18-15-24(25(36)31-22-9-7-21(8-10-22)27(28,29)30)32-35(18)17-19-3-2-4-23(16-19)33-11-13-34(14-12-33)26(37)20-5-6-20/h2-4,7-10,15-16,20H,5-6,11-14,17H2,1H3,(H,31,36) |
InChI Key |
ODXBKEDGMKYXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)N3CCN(CC3)C(=O)C4CC4)C(=O)NC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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